2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid

Description

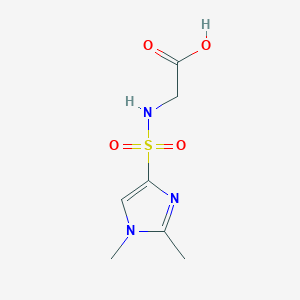

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid (CAS: 1223395-43-4) is a sulfonamide-functionalized acetic acid derivative characterized by a 1,2-dimethylimidazole moiety linked via a sulfonamide bridge. The dimethyl substitution on the imidazole ring enhances steric bulk and may influence lipophilicity, while the acetic acid moiety contributes to solubility in polar solvents.

Properties

IUPAC Name |

2-[(1,2-dimethylimidazol-4-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREPJLHMPBZKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 1,2-dimethyl-1H-imidazole as the starting material.

Sulfonation: The imidazole ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group, resulting in 1,2-dimethyl-1H-imidazole-4-sulfonic acid.

Amination: The sulfonic acid group is then converted to the sulfonamide group by reacting with ammonia or an amine derivative.

Carboxylation: Finally, the sulfonamide group is reacted with chloroacetic acid to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Imidazolone derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted sulfonamides and carboxylic acids.

Scientific Research Applications

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid | Lacks one methyl group on the imidazole ring | Less steric hindrance |

| 2-(1,2-dimethyl-1H-imidazole)acetic acid | No sulfonamide group | Simpler structure; lacks biological activity from sulfonamide |

| 1,2-Dimethylimidazole | No acetic acid moiety | Primarily used as a ligand in coordination chemistry |

The combination of these functional groups enhances the compound's potential for hydrogen bonding and increases its solubility compared to structurally similar compounds.

Antimicrobial Properties

Preliminary studies suggest that 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid may exhibit antimicrobial properties. The sulfonamide group is known for its historical use in antibiotic development, particularly in inhibiting bacterial growth by targeting folic acid synthesis pathways. This characteristic makes it a candidate for further exploration in drug development against bacterial infections.

Anticancer Potential

Research indicates that compounds with imidazole rings often show anticancer activity. The ability of this compound to interact with biological macromolecules suggests it could modulate enzyme activities involved in cancer progression. This potential warrants investigation into its efficacy as an anticancer agent.

Enzyme Inhibition Studies

The compound's structural features allow it to engage in specific molecular interactions with enzymes. The presence of the sulfonamide group facilitates hydrogen bonding, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. Such interactions are crucial for understanding its biological effects and therapeutic uses.

Case Studies and Research Findings

While comprehensive case studies specifically detailing the applications of this compound are scarce, related compounds have been studied extensively:

- Neurodegenerative Disorders : Research on similar imidazole compounds has shown promise in treating neurodegenerative diseases like Alzheimer's by inhibiting amyloid-beta peptide production . This opens avenues for exploring this compound in similar contexts.

- Antibacterial Activity : Sulfonamide derivatives have been widely researched for their antibacterial properties. Studies have demonstrated that modifications to the sulfonamide structure can enhance activity against resistant bacterial strains.

- Biochemical Applications : As an organic buffering agent, this compound has potential applications in cell culture systems where maintaining pH is critical for cellular processes .

Mechanism of Action

The mechanism by which 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other acetic acid derivatives, such as 2-(4-iodobenzamido)acetic acid (CAS: 181114-66-9), which features a benzamido group instead of a sulfonamido-imidazole system . Key differences include:

- Polarity and Solubility : The sulfonamide group in the target compound likely enhances water solubility compared to the iodobenzamido analogue, though the dimethylimidazole may counterbalance this by increasing hydrophobicity.

Chromatographic and Spectroscopic Properties

- 2-(4-Iodobenzamido)acetic acid exhibits an Rf value of 0.48 (DCM/MeOH/AcOH 9:1:0.02) and distinct NMR signals, including a triplet at δ 8.88 ppm for the amide proton .

- Target Compound : Chromatographic behavior and NMR data are unavailable in the provided evidence. However, the sulfonamido group is expected to downfield-shift protons adjacent to the sulfonyl moiety, while the imidazole ring may show characteristic aromatic signals near δ 7–8 ppm.

Data Table: Comparative Analysis of Acetic Acid Derivatives

Research Implications and Limitations

The provided evidence highlights critical gaps in direct experimental data for this compound, particularly in synthesis protocols, spectroscopic characterization, and biological activity. Comparative analysis relies heavily on structural extrapolation and data from analogues like 2-(4-iodobenzamido)acetic acid . Future studies should prioritize:

- Optimization of synthetic routes to improve yields.

- Detailed NMR, HPLC, and solubility profiling.

- Exploration of bioactivity, leveraging the sulfonamide group’s known role in drug discovery.

Biological Activity

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula: C7H11N3O4S

- Molecular Weight: 233.25 g/mol

- CAS Number: 1235439-62-9

- Purity: Minimum purity of 95% is typically required for experimental use .

Synthesis

The synthesis of this compound generally involves the reaction of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with glycine in a basic medium. The following steps outline the synthetic route:

- Dissolve 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in dichloromethane.

- Add glycine and a base such as triethylamine.

- Stir the mixture at room temperature for several hours.

- Purify the resultant product using recrystallization or column chromatography.

Antimicrobial Activity

Research has shown that compounds containing imidazole moieties exhibit antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating significant inhibition of growth at concentrations below 50 μM .

Anticancer Properties

Studies indicate that imidazole derivatives can act as effective anticancer agents. For example, compounds with similar structures have been reported to inhibit tumor growth in several cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Imidazole-based compounds have shown promise in reducing inflammation. In vitro studies have demonstrated that these compounds can inhibit NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses. The IC50 values for some related compounds range from 4.8 to 30.1 μM, indicating potent anti-inflammatory activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The sulfonamide group can form hydrogen bonds with biological macromolecules.

- π-π Interactions: The imidazole ring participates in π-π interactions and can coordinate with metal ions.

These interactions may lead to modulation of enzyme activities and receptor functions, resulting in the observed biological effects.

Case Study 1: Antimicrobial Testing

A series of tests on related imidazole derivatives showed that compounds structurally similar to this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be less than 50 μM for several strains.

Case Study 2: Cancer Cell Line Studies

In a study evaluating the effects on MDA-MB-231 breast cancer cells, it was found that treatment with imidazole derivatives led to significant apoptosis induction at concentrations as low as 10 μM. This study highlighted the potential for these compounds to serve as therapeutic agents in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.